molecular formula C18H14BrN3O B2910831 N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide CAS No. 2178773-12-9

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide

Cat. No. B2910831
CAS RN: 2178773-12-9
M. Wt: 368.234
InChI Key: PJFSEHBSCWASHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond between the bipyridinylmethylamine and 3-bromobenzoic acid, possibly using a coupling reagent like DCC or EDC .


Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and cryo-EM . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the bonds between them.


Chemical Reactions Analysis

The chemical reactivity of the compound would depend on its functional groups. The amide group might undergo hydrolysis, the bromine atom could be displaced in a nucleophilic substitution reaction, and the bipyridine moiety might coordinate to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives like N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide are often used as starting materials or precursors for biologically active molecules. These compounds can interact with biological systems in various ways, leading to potential therapeutic effects. For instance, they may serve as inhibitors or activators of certain enzymes, receptors, or other proteins within the cell .

Ligands in Transition-Metal Catalysis

These compounds are also valuable as ligands in transition-metal catalysis. Their ability to coordinate with metal centers makes them integral in catalytic systems, which are used to accelerate chemical reactions. This is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Photosensitizers

In the field of photophysics and photochemistry, bipyridine derivatives are used as photosensitizers. They can absorb light and transfer energy or electrons to other molecules, initiating light-induced reactions. This property is exploited in solar energy conversion and photodynamic therapy for treating cancer .

Viologens

Viologens refer to a family of compounds that can undergo reversible redox reactions. N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide can be used to create viologens, which have applications in electrochromic devices, batteries, and as herbicides .

Supramolecular Architectures

The structural features of bipyridine derivatives allow them to form supramolecular architectures through non-covalent interactions. These structures have potential uses in nanotechnology, drug delivery systems, and the development of new materials .

Medicinal Chemistry

In medicinal chemistry, the structural diversity of nitrogen-containing heterocycles, such as bipyridine derivatives, is harnessed to optimize compounds for specific pharmacological activities. They are foundational in the design and development of new drugs .

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

3-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFSEHBSCWASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide

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